molecular formula C19H21NO5S B4956416 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid

5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid

Cat. No. B4956416
M. Wt: 375.4 g/mol
InChI Key: VRANRMCDECDOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid, also known as EMT, is a thienoindole derivative that has been found to have potential therapeutic applications in various fields of medicine. This compound has been studied for its ability to inhibit the activity of enzymes such as histone deacetylases (HDACs) and sirtuins, which play important roles in regulating gene expression and cellular processes.

Mechanism of Action

5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid exerts its therapeutic effects by inhibiting the activity of enzymes such as HDACs and sirtuins, which play important roles in regulating gene expression and cellular processes. HDACs are involved in the deacetylation of histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid promotes the expression of pro-apoptotic genes, leading to apoptosis in cancer cells. Sirtuins, on the other hand, are involved in the regulation of cellular metabolism and aging. By inhibiting sirtuin activity, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in animal models of neurodegenerative diseases, and anti-inflammatory and anti-atherosclerotic effects. Additionally, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to modulate the expression of various genes involved in cellular processes such as metabolism, aging, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid in lab experiments is its ability to selectively inhibit the activity of HDACs and sirtuins, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid in lab experiments is its relatively complex synthesis method, which may limit its availability and use in certain research settings.

Future Directions

There are several potential future directions for research on 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid. One area of interest is the development of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid as a therapeutic agent for cancer treatment, particularly in combination with other chemotherapy drugs. Another potential direction is the study of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid's neuroprotective effects in human clinical trials for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid, as well as its potential limitations and side effects.

Synthesis Methods

The synthesis of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid involves the reaction of 2-ethylthiophene-3-carboxylic acid with 4-methylphenylboronic acid in the presence of palladium catalysts to form the corresponding arylated thienoindole. The resulting compound is then subjected to a series of chemical reactions to introduce the ethoxycarbonyl and oxopentanoic acid groups, resulting in the formation of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid.

Scientific Research Applications

5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, thereby promoting the expression of pro-apoptotic genes. 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have anti-inflammatory and anti-atherosclerotic effects, making it a potential therapeutic agent for cardiovascular diseases.

properties

IUPAC Name

5-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-3-25-19(24)17-14(13-9-7-12(2)8-10-13)11-26-18(17)20-15(21)5-4-6-16(22)23/h7-11H,3-6H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRANRMCDECDOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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